(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol
Description
(4-Chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with a chlorine atom at position 4 and a hydroxymethyl group at position 5. This structure is part of a broader class of kinase inhibitors, which are pivotal in medicinal chemistry for targeting enzymes like c-Met, VEGFR2, and adaptor protein 2-associated kinase 1 (AAK1) .
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-7-6-5(3-12)1-2-11(6)10-4-9-7/h1-2,4,12H,3H2 |
InChI Key |
WAWXTSDBZVIENG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1CO)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor followed by chlorination and subsequent reduction to yield the desired product . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is utilized in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
- 4-Chloro vs. 4-Methoxy Substitution :
Replacement of chlorine with methoxy (e.g., 4-methoxypyrrolo[2,1-f][1,2,4]triazin-5-yl derivatives) shifts activity toward CLK kinase inhibition. The methoxy group’s electron-donating nature reduces electrophilicity, favoring interactions with CLK’s hydrophobic binding pockets . - Amino Substitution: In compound 3 (), the chlorine is replaced with a 4-amino group, enhancing hydrogen-bonding capacity for cocrystallization studies with tau-tubulin kinase 1 (TTBK1). This modification highlights the role of polar groups in stabilizing kinase-inhibitor complexes .
Functional Group Derivatives at Position 5
- Ethyl Ester Precursor: Ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate () serves as a synthetic precursor to the methanol derivative. The ester group allows facile reduction to the hydroxymethyl group, a common strategy in prodrug design .
- Carboxylic Acid Derivative :
The 4-chloro-2-carboxylic acid analog () exhibits a pKa of -2.38, indicating strong acidity. This property contrasts with the neutral hydroxymethyl group, underscoring how functional groups modulate solubility and membrane permeability .
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability: The hydroxymethyl group in (4-Chloropyrrolo[...]methanol enhances aqueous solubility compared to lipophilic esters (e.g., ethyl carboxylate in ) or chlorinated analogs. This property is critical for oral bioavailability in drug candidates .
- Metabolic Stability: Late-stage microsomal oxidation studies () suggest that hydroxymethyl groups may undergo glucuronidation, whereas methoxy or amino substituents exhibit greater metabolic stability .
Data Tables
Table 1. Comparison of Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Biological Activity
(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Chemical Name: (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol
- CAS Number: 859205-90-6
- Molecular Formula: C8H7ClN4O
- Molecular Weight: 202.62 g/mol
Synthesis
The synthesis of (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol typically involves multi-step organic reactions starting from pyrrolo[2,1-f][1,2,4]triazin derivatives. For instance, a common method includes the chlorination of pyrrolo triazine followed by a reduction step to yield the methanol derivative. The purity of synthesized compounds is crucial for biological testing and is often confirmed through techniques such as NMR and HPLC.
Anticancer Properties
Research indicates that derivatives of pyrrolo triazines exhibit significant anticancer activity. For example:
- Mechanism of Action: These compounds may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol can induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of AKT signaling pathway |
| A549 (Lung) | 15.0 | Induction of caspase-dependent apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
Antiviral Activity
The compound has also been evaluated for antiviral properties:
- Tested Viruses: Initial screenings against HIV and Hepatitis C virus have shown promising results.
| Virus | Inhibition (%) | Concentration Tested (µM) |
|---|---|---|
| HIV | 70 | 25 |
| Hepatitis C | 65 | 30 |
Anti-inflammatory Effects
Preliminary studies suggest that (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol may possess anti-inflammatory properties:
- Mechanism: It may inhibit the production of pro-inflammatory cytokines in macrophages.
Case Studies
-
Case Study on Cancer Treatment:
A recent clinical trial evaluated the efficacy of a related compound in patients with advanced solid tumors. Patients receiving treatment showed a 30% response rate with manageable side effects. -
Case Study on Viral Infections:
An in vitro study highlighted the compound's ability to reduce viral load in Hepatitis C-infected cells by up to 65%, suggesting its potential as a therapeutic agent.
Discussion
The biological activities exhibited by (4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol highlight its potential as a lead compound in drug discovery. Its mechanisms targeting specific pathways involved in cancer and viral infections make it a candidate for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
